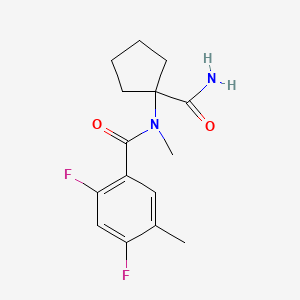
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also referred to as Compound X, and it has been synthesized using a unique method that involves the use of various chemical reagents. The compound has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to reduce pain perception in animal models. Additionally, the compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
实验室实验的优点和局限性
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have good stability under various conditions. The compound is also highly selective for its target receptors, which makes it a useful tool for studying various signaling pathways. However, the compound also has some limitations. The compound has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide. One potential direction is to study the compound's potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as an anti-tumor agent in various types of cancer. Additionally, more research is needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide involves a series of chemical reactions that are carried out in a specific order. The starting material for the synthesis is phenylethylamine, which is reacted with 4-morpholinecarboxaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to form the amine. The amine is then reacted with cyclopentanone to form the corresponding ketone. The ketone is then reacted with ethyl chloroacetate to form the final product.
科学研究应用
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide has been shown to have potential therapeutic applications in various fields of medicine. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been shown to have potential as a neuroprotective agent.
属性
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-(1-morpholin-4-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-15-17(16-6-2-1-3-7-16)20-18(23)14-19(8-4-5-9-19)21-10-12-24-13-11-21/h1-3,6-7,17,22H,4-5,8-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLLTEBBXKKKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CO)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![[4-[(5-Fluoro-2-methylphenyl)methyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B7642442.png)


![2-[1-(4-Bromo-3-methylphenyl)ethylamino]ethanol](/img/structure/B7642466.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![2-[[(2,5-Dimethylphenyl)-(3-methylsulfonylphenyl)methyl]amino]ethanol](/img/structure/B7642470.png)
![2-(3,4-difluorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7642483.png)
![ethyl 3-[(5-ethyl-3-methylfuran-2-carbonyl)amino]-1H-pyrazole-5-carboxylate](/img/structure/B7642488.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)